molecular formula C15H22N6O2S B2771018 N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine CAS No. 2380083-52-1

N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine

Katalognummer B2771018
CAS-Nummer: 2380083-52-1
Molekulargewicht: 350.44
InChI-Schlüssel: AMHIIBLBWKPKCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various cellular processes, including circadian rhythm regulation, Wnt signaling, and DNA damage response.

Wirkmechanismus

N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine acts as a potent and selective inhibitor of CK1δ, a protein kinase that plays a crucial role in various cellular processes. CK1δ is involved in the regulation of circadian rhythms, Wnt signaling, and DNA damage response. By inhibiting CK1δ activity, N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine alters the downstream signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine has been shown to have several biochemical and physiological effects. The compound has been shown to regulate circadian rhythms and promote sleep in animal models. Additionally, N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine has been shown to inhibit the growth of cancer cells and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease. The compound has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine has several advantages for lab experiments. The compound is highly selective for CK1δ, making it a valuable tool for studying the downstream effects of CK1δ inhibition. Additionally, the compound has been shown to have low toxicity in animal models, making it a potential candidate for therapeutic applications. However, the synthesis of N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine is complex and requires expertise in organic chemistry, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the study of N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine. One potential direction is the development of the compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the compound's role in circadian rhythm regulation and sleep promotion warrants further investigation, as it may have implications for the treatment of sleep disorders. Finally, the downstream targets of CK1δ inhibition by N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine need to be further characterized, as they may provide insights into the underlying mechanisms of various diseases.
In conclusion, N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine is a potent and selective inhibitor of CK1δ, which has potential applications in drug discovery and development. The compound has shown promising results in various animal models, and its role in various diseases warrants further investigation. The future directions for the study of N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine are numerous, and its potential therapeutic applications are exciting.

Synthesemethoden

The synthesis of N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-(chloromethyl)cyclopropylbenzene, which is then reacted with piperidine-4-sulfonyl chloride to obtain N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]benzene. This intermediate is then reacted with 9-methyl-6-chloropurine to obtain the final product, N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine.

Wissenschaftliche Forschungsanwendungen

N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit CK1δ activity in various cell lines and animal models, leading to the identification of several downstream targets that are involved in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine has been shown to regulate circadian rhythms and promote sleep in animal models, making it a potential candidate for the treatment of sleep disorders.

Eigenschaften

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-20-10-19-13-14(17-9-18-15(13)20)16-8-11-4-6-21(7-5-11)24(22,23)12-2-3-12/h9-12H,2-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHIIBLBWKPKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.